N-[2-(4-aminophenoxy)ethyl]acetamide
Overview
Description
"N-[2-(4-aminophenoxy)ethyl]acetamide" is a compound of interest due to its synthesis, structure, and potential applications in various fields such as anticancer, anti-inflammatory, and as a precursor for pharmaceuticals. While this specific compound's detailed applications were not directly found, closely related compounds have been synthesized and studied for their anticancer activity and molecular docking analyses, indicating the significance of this chemical class in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including reaction of ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by addition of lutidine, and TBTU in cooled conditions for anticancer drug synthesis (Sharma et al., 2018). Another method involves the reaction of paracetamol with ethyl 2-bromo-2-methylpropionate for a potential anti-inflammatory and antidyslipidemic hybrid (Navarrete-Vázquez et al., 2011).
Molecular Structure Analysis
Molecular structure analyses reveal that these compounds crystallize in different crystal systems and exhibit specific unit cell parameters, indicating diverse molecular geometries and intermolecular interactions. For example, one compound crystallized in the orthorhombic system with significant intermolecular hydrogen bonds (Sharma et al., 2018).
Chemical Reactions and Properties
Chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase illustrates a specific chemical reaction involving the compound class, highlighting its reactivity and potential for further functionalization (Magadum & Yadav, 2018).
Scientific Research Applications
Synthesis and Chemical Properties
Chemoselective Acetylation : N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drug synthesis, is derived from 2-aminophenol. Chemoselective monoacetylation using various acyl donors like vinyl acetate and acetic anhydride is a key process. This reaction is significant in the complete natural synthesis of antimalarial drugs (Magadum & Yadav, 2018).
Synthesis and Anticancer Properties : Derivatives of N-[2-(4-aminophenoxy)ethyl]acetamide have been synthesized for potential use as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. The incorporation of bromo, tert-butyl, and nitro groups into these compounds has been found to enhance their activities (Rani et al., 2016).
Anticancer Activity and Mechanism : A compound structurally related to N-[2-(4-aminophenoxy)ethyl]acetamide has shown promise in anticancer, anti-inflammatory, and analgesic applications. Specifically, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide exhibited significant activities in these areas (Rani et al., 2014).
Pharmacological Applications
Antimicrobial Evaluation : Novel imines and thiazolidinones derived from 2-(4-Chloro-3-methylphenoxy)acetohydrazide, related to N-[2-(4-aminophenoxy)ethyl]acetamide, have been synthesized and evaluated for antibacterial and antifungal activities (Fuloria et al., 2009).
Synthesis and Biological Evaluation : Synthesized derivatives of N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide were evaluated for antimicrobial activity and cytotoxicity. Certain derivatives demonstrated notable antimicrobial activity and low cytotoxicity against NIH/3T3 cells (Kaplancıklı et al., 2012).
Potential as Pesticides : Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, related to N-[2-(4-aminophenoxy)ethyl]acetamide, have been characterized as potential pesticides. These organic compounds have been studied for their properties and potential applications in pest control (Olszewska et al., 2009).
Molecular Studies and Drug Development
Inhibitors Synthesis : Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, structurally related to N-[2-(4-aminophenoxy)ethyl]acetamide, have been synthesized and evaluated as glutaminase inhibitors. These compounds have shown potential in inhibiting the growth of lymphoma B cells in vitro and in a mouse xenograft model (Shukla et al., 2012).
Protein Tyrosine Phosphatase Inhibitors : Certain derivatives of N-[2-(4-aminophenoxy)ethyl]acetamide have been evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), demonstrating potential antidiabetic activity (Saxena et al., 2009).
Safety And Hazards
The safety information for N-[2-(4-aminophenoxy)ethyl]acetamide indicates that it is harmful if swallowed, in contact with skin, or inhaled . It may cause respiratory irritation and severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
N-[2-(4-aminophenoxy)ethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8(13)12-6-7-14-10-4-2-9(11)3-5-10/h2-5H,6-7,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVQEYXDOCRQID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30309639 | |
Record name | N-[2-(4-aminophenoxy)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30309639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-aminophenoxy)ethyl]acetamide | |
CAS RN |
22404-15-5 | |
Record name | 22404-15-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212434 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[2-(4-aminophenoxy)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30309639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[2-(4-aminophenoxy)ethyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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